Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate
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Overview
Description
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring, and a methylamino substituent
Preparation Methods
The synthesis of tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 4-chloropyrimidine with methylamine to form 4-((methylamino)methyl)pyrimidine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chloro or bromo substituents.
Scientific Research Applications
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .
Comparison with Similar Compounds
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-((dimethylamino)methyl)pyrimidin-5-yl)carbamate: This compound has a similar structure but with a dimethylamino group instead of a methylamino group, which may result in different chemical reactivity and biological activity.
Tert-butyl (4-((ethylamino)methyl)pyrimidin-5-yl)carbamate: The presence of an ethylamino group can alter the compound’s solubility and interaction with biological targets.
Tert-butyl (4-((propylamino)methyl)pyrimidin-5-yl)carbamate: The longer alkyl chain in the propylamino group can affect the compound’s pharmacokinetic properties and overall efficacy
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(methylaminomethyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9-6-13-7-14-8(9)5-12-4/h6-7,12H,5H2,1-4H3,(H,15,16) |
InChI Key |
YMRCOAPUJNDRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CN=C1CNC |
Origin of Product |
United States |
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